

Technical Support Center: Minimizing DNA Shearing During Phenol Extraction

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Compound of Interest

Compound Name: Phenol;tetrahydrate

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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize DNA shearing during phenol extraction. High molecular weight (HMW) DNA is crucial for long-read sequencing applications, and preserving its integrity is paramount.^[1]

Frequently Asked Questions (FAQs)

Q1: What is DNA shearing and why is it a problem during phenol extraction?

A1: DNA shearing is the fragmentation of long DNA molecules into shorter pieces due to mechanical or chemical stress.^[2] During phenol extraction, vigorous mixing, pipetting with standard tips, and high-speed centrifugation can all cause shearing.^{[2][3]} This is particularly problematic for applications requiring long, intact DNA strands, such as long-read sequencing, as it can compromise the quality of the results.^{[1][2]}

Q2: What are the main causes of DNA shearing in this protocol?

A2: The primary causes of DNA shearing during phenol-chloroform extraction are mechanical forces. These include:

- Vigorous Mixing: Vortexing or excessive shaking of the sample after cell lysis can rapidly fragment HMW DNA.^{[1][4]}

- Pipetting: Using standard or narrow-bore pipette tips creates high shear forces that can break DNA strands.[5][6] Repetitive pipetting exacerbates this issue.
- High-Speed Centrifugation: Excessive g-forces during centrifugation can also lead to DNA fragmentation.[2]
- Freeze-Thaw Cycles: Repeatedly freezing and thawing DNA samples can cause degradation and should be minimized.[1]

Q3: How can I mix the aqueous and organic phases without causing shearing?

A3: Instead of vortexing, use gentle mixing techniques. Slow, end-over-end rotation on a rotator or gentle inversion of the tube by hand are effective methods for mixing the phases without introducing significant mechanical stress.[1][7]

Q4: Are there any specific tools I should use to minimize shearing?

A4: Yes, using wide-bore pipette tips is crucial when handling solutions containing HMW DNA. [1][5][6] These tips have a larger opening, which reduces the shear forces exerted on the DNA molecules during pipetting.[5]

Q5: What is the role of Phase Lock Gel™ and can it help reduce shearing?

A5: Phase Lock Gel™ (PLG) is a dense, inert gel that forms a stable barrier between the aqueous and organic phases upon centrifugation.[8] This simplifies the removal of the upper aqueous phase containing the DNA and prevents contamination from the interphase, where denatured proteins and fragmented DNA can accumulate.[8] By allowing for a cleaner and more gentle transfer of the aqueous layer, PLG can indirectly help in preserving DNA integrity by reducing the need for vigorous pipetting to aspirate the supernatant.[9]

Troubleshooting Guide

This table provides a summary of common issues, their probable causes related to DNA shearing, and recommended solutions.

Problem	Probable Cause	Recommended Solution
Low DNA yield with significant fragmentation (smear on gel)	Mechanical Disruption: Vigorous mixing (e.g., vortexing) after cell lysis.	Mix by gentle inversion or slow end-over-end rotation. [1] Avoid vortexing once cells are lysed. [2] [4]
Improper Pipetting: Use of standard or narrow-bore pipette tips.	Use wide-bore pipette tips for all steps involving DNA transfer. [1] [5] [6] Pipette slowly and minimize the number of pipetting steps. [1]	
Broad or inconsistent fragment size distribution	Excessive Centrifugation Force: High g-forces during phase separation or DNA precipitation.	Use lower centrifugation speeds (e.g., $\leq 5,000 \times g$) for precipitation steps. [2] [10] Employ gentle acceleration and deceleration profiles on the centrifuge if available. [2]
Degraded Starting Material: Poor sample preservation or multiple freeze-thaw cycles.	Use fresh samples whenever possible. [11] Aliquot samples to minimize freeze-thaw cycles. [1]	
Visible DNA pellet is difficult to resuspend	Over-drying of the DNA pellet: Can lead to difficulty in solubilization and potential shearing during resuspension attempts.	Air-dry the pellet briefly and avoid using a vacuum concentrator with heat. [1] [11] Resuspend in a suitable buffer (e.g., TE buffer) and allow it to dissolve overnight at 4°C with gentle rocking. [12]
Contamination with proteins (visible interphase)	Incomplete Phase Separation: Difficulty in cleanly separating the aqueous phase from the organic phase and interphase.	Use Phase Lock Gel™ to create a solid barrier between the phases, allowing for easy and complete removal of the aqueous layer. [8]

Experimental Protocol: Gentle Phenol-Chloroform Extraction of High Molecular Weight DNA

This protocol is designed to minimize DNA shearing for applications requiring HMW DNA.

Materials:

- Cell or tissue sample
- Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
- Proteinase K (20 mg/mL)
- RNase A (10 mg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0
- Chloroform:Isoamyl Alcohol (24:1)
- 5 M Ammonium Acetate
- Ice-cold 100% Ethanol and 70% Ethanol
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Wide-bore pipette tips
- Phase Lock Gel™ tubes (optional, but recommended)

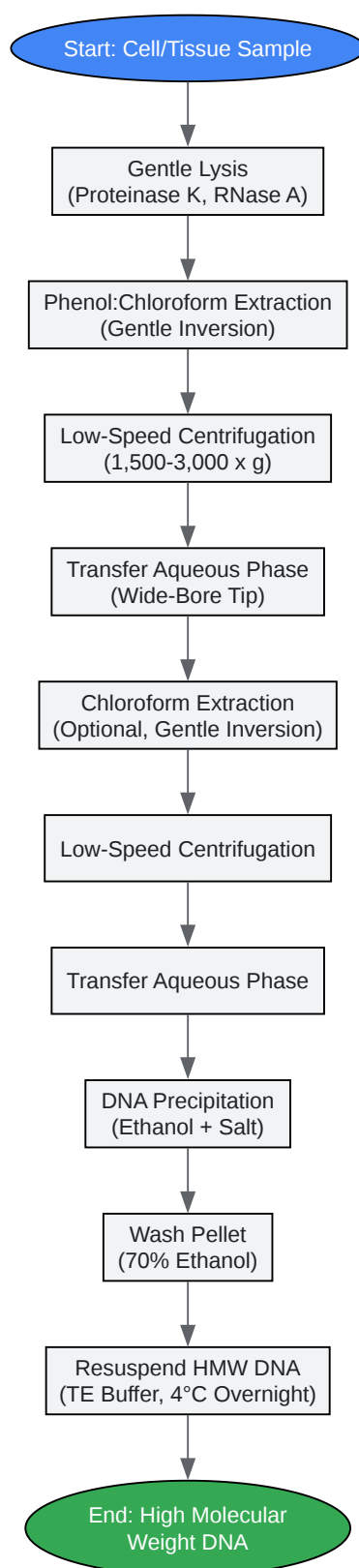
Procedure:

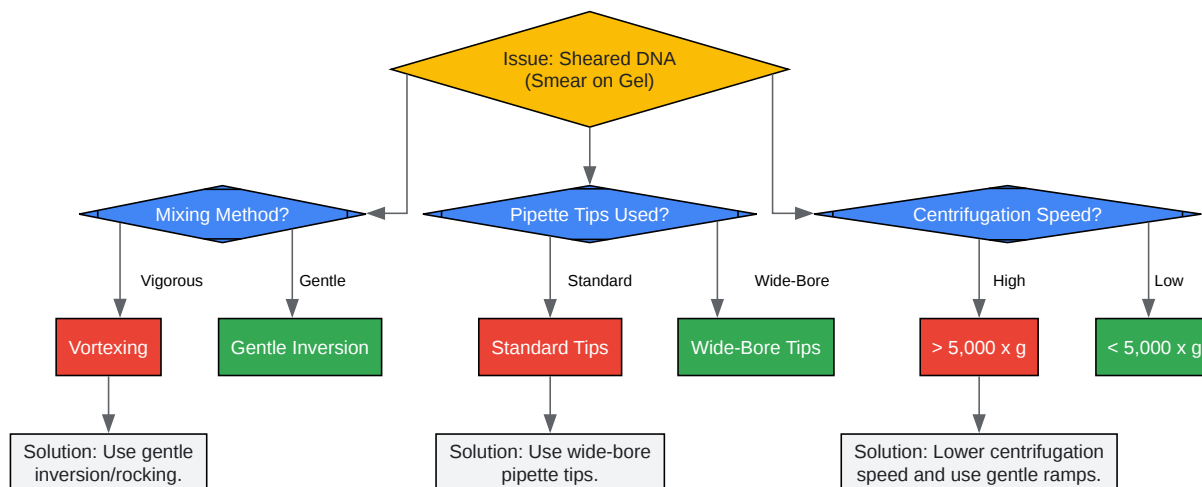
- Sample Lysis:
 - Homogenize the sample in Lysis Buffer.
 - Add Proteinase K and RNase A and incubate at 50-55°C for 1-3 hours with gentle rocking until the solution is clear.

- First Phenol-Chloroform Extraction:
 - Cool the lysate to room temperature.
 - Add an equal volume of phenol:chloroform:isoamyl alcohol.
 - Mix by inverting the tube gently for 5-10 minutes. Do not vortex.
 - If using Phase Lock Gel™, transfer the mixture to the PLG tube.
 - Centrifuge at 1,500-3,000 x g for 10 minutes at room temperature.[\[2\]](#)
- Aqueous Phase Transfer:
 - Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube. Avoid disturbing the interphase. If using PLG, you can simply pour off the aqueous phase.
- Second Chloroform Extraction (Optional):
 - Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.
 - Mix by gentle inversion for 5 minutes.
 - Centrifuge at 1,500-3,000 x g for 5 minutes.
 - Transfer the upper aqueous phase to a new tube using a wide-bore pipette tip.
- DNA Precipitation:
 - Add 0.5 volumes of 5 M ammonium acetate and mix by gentle inversion.
 - Add 2-2.5 volumes of ice-cold 100% ethanol.
 - Mix by inverting the tube until the DNA precipitates and forms a visible fibrous mass.
 - The HMW DNA can often be spooled out using a sealed glass pipette tip.
- Washing and Resuspension:

- Wash the DNA pellet twice with 70% ethanol, centrifuging at low speed (e.g., 5,000 x g) for 2-5 minutes if necessary to pellet the DNA.[\[10\]](#)
- Briefly air-dry the pellet. Do not over-dry.[\[11\]](#)
- Resuspend the DNA in an appropriate volume of TE buffer by incubating at 4°C overnight with gentle rocking.

Visualizations





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